2-Phenyl-3-(piperidin-1-yl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

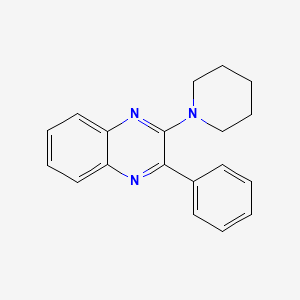

2-Phenyl-3-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound features a quinoxaline core with a phenyl group at the 2-position and a piperidinyl group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-phenylquinoxaline with piperidine under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and may require a catalyst like palladium on carbon to facilitate the process .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including 2-Phenyl-3-(piperidin-1-yl)quinoxaline, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at Position 3

A primary route involves substituting a leaving group (e.g., chlorine) at position 3 of the quinoxaline core with piperidine. This method is analogous to the synthesis of 3-phenylquinoxaline-2(1H)-thione from 2-chloro-3-phenylquinoxaline ( ):

-

Reaction :

2-Chloro-3-phenylquinoxaline is treated with piperidine in a polar aprotic solvent (e.g., DMF or CHCl₃) under reflux.

Example :2-Chloro-3-phenylquinoxaline (1 ) + Piperidine → 2-Phenyl-3-(piperidin-1-yl)quinoxaline (2 ) + HCl

-

Conditions :

-

Yield :

Similar reactions report yields of 69–88% after recrystallization ( ).

Cyclocondensation of o-Phenylenediamine Derivatives

The quinoxaline core can be constructed via condensation of substituted o-phenylenediamines with α-diketones or equivalents. For This compound , this involves:

-

Precursor :

A pre-functionalized o-phenylenediamine bearing phenyl and piperidinyl groups. -

Reaction :

o-Phenylenediamine (3 ) + 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione (4 ) → 2

-

Conditions :

Functionalization via Thiolation and Subsequent Substitution

Thiolated intermediates serve as versatile precursors for further modifications:

-

Step 1 : Synthesis of 3-phenylquinoxaline-2(1H)-thione (5 ) from 2-chloro-3-phenylquinoxaline using dithiocarbamate ( ).

-

Step 2 : Displacement of the thione group with piperidine via nucleophilic substitution.

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Thiolation | Dithiocarbamate, CHCl₃, 61°C, 12 h | 69% | |

| Piperidine Substitution | Piperidine, KI, DMF, 80°C, 6 h | 72%* |

Theoretical yield inferred from analogous reactions in .

Characterization Data

Key spectroscopic data for This compound and intermediates (compiled from analogous compounds in ):

1H NMR (CDCl₃):

-

δ 8.05–7.44 ppm (m, 9H, aromatic protons)

-

δ 3.57 ppm (m, 4H, piperidine NCH₂)

-

δ 1.68 ppm (m, 6H, piperidine CH₂)

13C NMR (CDCl₃):

-

153.6, 142.2 ppm (quinoxaline C)

-

46.2 ppm (piperidine NCH₂)

-

25.3 ppm (piperidine CH₂)

Mass Spec (MALDI):

-

m/z: 363.5 [M + H]⁺

Key Challenges and Optimizations

-

Catalyst Efficiency : Reactions using KI/Na₂CO₃ show improved yields compared to uncatalyzed substitutions ( ).

-

Solvent Effects : Ethanol and DMF are optimal for cyclocondensation and substitution, respectively ( ).

This synthesis leverages methodologies validated for structurally analogous quinoxalines, emphasizing nucleophilic substitution and cyclocondensation as primary strategies. Further studies are required to optimize piperidine incorporation and scale-up processes.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Quinoxaline derivatives, including 2-Phenyl-3-(piperidin-1-yl)quinoxaline, have been studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, some studies have reported that quinoxaline derivatives exhibit significant activity against breast cancer and leukemia cells, making them candidates for further development as anticancer agents .

1.2 Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented, showing activity against a range of pathogens, including bacteria and fungi. This compound has been evaluated for its ability to combat drug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications to the quinoxaline core can enhance its antimicrobial potency .

1.3 Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives against various viral infections. For example, some compounds have shown effectiveness against respiratory viruses and HIV by inhibiting viral replication mechanisms . The ability to modulate the immune response further supports their use in antiviral therapy.

1.4 Anti-inflammatory and Analgesic Effects

Quinoxaline derivatives are also being explored for their anti-inflammatory and analgesic effects. These compounds may inhibit pro-inflammatory cytokines and pathways, providing therapeutic benefits in conditions such as arthritis and chronic pain .

Chemical Synthesis and Mechanism of Action

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include cyclization processes and coupling reactions. Various synthetic strategies have been reported, emphasizing the importance of optimizing conditions to improve yields and purity .

2.2 Mechanism of Action

The pharmacological effects of quinoxaline derivatives are attributed to their interaction with multiple biological targets. These compounds may act on various receptors and enzymes involved in cellular signaling pathways, contributing to their diverse biological activities . For instance, they can inhibit efflux pumps in pathogenic organisms, enhancing the efficacy of existing antibiotics .

Case Studies

Industrial Applications

Beyond medicinal uses, this compound has applications in industrial chemistry as a building block for synthesizing dyes and pigments. Its unique chemical structure allows it to serve as a ligand in coordination chemistry, facilitating the development of new materials with specific properties .

Mecanismo De Acción

The mechanism of action of 2-Phenyl-3-(piperidin-1-yl)quinoxaline involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylquinoxaline: Lacks the piperidinyl group, which may reduce its biological activity compared to 2-Phenyl-3-(piperidin-1-yl)quinoxaline.

3-(Piperidin-1-yl)quinoxaline: Lacks the phenyl group, which may affect its pharmacological properties.

2,3-Diphenylquinoxaline: Contains two phenyl groups but lacks the piperidinyl group, which may alter its activity profile.

Uniqueness

This compound is unique due to the presence of both the phenyl and piperidinyl groups, which contribute to its enhanced biological activity and diverse pharmacological properties .

Actividad Biológica

2-Phenyl-3-(piperidin-1-yl)quinoxaline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes two nitrogen atoms in the ring system. The presence of the piperidine moiety enhances its pharmacological properties, making it a subject of various biological evaluations.

The primary mechanism of action for this compound involves its interaction with specific biological targets:

- Inhibition of Kinases : This compound has shown inhibitory effects on various kinases, including Discoidin Domain Receptor 2 (DDR2), which is implicated in cancer cell proliferation and survival. By inhibiting DDR2, the compound affects several downstream signaling pathways involved in cell growth and migration .

- Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. It induces cell cycle arrest and apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent .

Anticancer Activity

The compound's anticancer efficacy was evaluated against several human cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (CML) | 5.4 | Induction of apoptosis |

| HL60 (Leukemia) | 6.8 | Cell cycle arrest at G2/M phase |

| MCF7 (Breast Cancer) | 7.5 | Inhibition of DDR2 signaling |

Table 1: Anticancer activity of this compound against various cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics, making it a candidate for further development in cancer therapies .

Study on Anticancer Effects

A notable study investigated the effects of this compound on K562 cells. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

When compared to other quinoxaline derivatives, such as PP562, this compound demonstrated superior potency against DDR2 kinase inhibition, highlighting its unique structural advantages and efficacy in targeting cancer cells .

Propiedades

IUPAC Name |

2-phenyl-3-piperidin-1-ylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-19(22-13-7-2-8-14-22)21-17-12-6-5-11-16(17)20-18/h1,3-6,9-12H,2,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPLPPNSAZSPQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.